N-(3,5-dimethylphenyl)butanamide
Description
N-(3,5-Dimethylphenyl)butanamide is a carboxamide derivative featuring a butanoyl group attached to a 3,5-dimethyl-substituted aniline moiety. This compound has been studied for its role in inhibiting photosynthetic electron transport (PET) in spinach chloroplasts, demonstrating potent activity with an IC50 of ~10 µM . The 3,5-dimethyl substitution on the phenyl ring enhances lipophilicity, which correlates with improved PET-inhibiting efficacy. Structural analyses reveal that the substituents' positions and electronic properties critically influence both biological activity and solid-state geometry .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-4-5-12(14)13-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
SXVXNILRGWXNJF-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC(=C1)C)C |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: PET-Inhibiting Activity of Selected N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides
| Compound | Substituent Positions | IC50 (µM) | Key Properties |
|---|---|---|---|
| N-(3,5-Dimethylphenyl)- derivative | 3,5-dimethyl | ~10 | High lipophilicity, electron-donating groups |
| N-(3,5-Difluorophenyl)- derivative | 3,5-difluoro | ~10 | Electron-withdrawing groups, moderate lipophilicity |
| N-(2,5-Dimethylphenyl)- derivative | 2,5-dimethyl | ~10 | Ortho/meta substitution reduces steric hindrance |
| N-(2,5-Difluorophenyl)- derivative | 2,5-difluoro | ~10 | Enhanced electron-withdrawing effects |
Key Findings :
- Substituent Position : Meta-substituted derivatives (e.g., 3,5-dimethyl or 3,5-difluoro) exhibit optimal PET inhibition due to balanced steric and electronic effects. Ortho-substituted analogs (e.g., 2,5-dimethyl) show comparable activity but may face steric challenges in binding .
- Electronic Properties : While electron-withdrawing groups (e.g., -F) enhance PET inhibition in some contexts, the 3,5-dimethyl derivative’s electron-donating groups also achieve high activity, suggesting lipophilicity plays a dominant role .
- Lipophilicity : The 3,5-dimethyl group increases logP values, improving membrane permeability and target engagement in chloroplasts .
Structural and Crystallographic Comparisons
The solid-state geometry of N-(3,5-dimethylphenyl)butanamide analogs varies significantly with substituent type and position:
Table 2: Crystallographic Data for Selected N-(Aryl)amide Derivatives
Key Findings :
- Crystal Packing: The 3,5-dimethylphenyl group in trichloro-acetamides results in two molecules per asymmetric unit, unlike monosubstituted analogs, due to steric and hydrogen-bonding variations .
- Torsion Angles : In benzenesulfonamides, 3,5-dimethyl substitution induces a torsion angle of 67.9°, whereas 2,6-dimethyl substitution creates a more twisted conformation (-78.7°), affecting molecular flexibility and intermolecular interactions .
- Hydrogen Bonding : N—H⋯O(S) interactions dominate crystal packing, with substituent positions modulating hydrogen-bond networks and stability .
Comparison with Other Butanamide Derivatives
- N-Phenylbutanamide : Lacking methyl substituents, this derivative likely exhibits reduced lipophilicity and PET-inhibiting activity compared to the 3,5-dimethyl analog .
- N-(2,4,6-Trimethylphenyl)formamide : Increased steric bulk at the 2,4,6-positions may hinder binding to photosynthetic targets, underscoring the superiority of 3,5-substitution .
- Pharmaceutical Impurities: Compounds like N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide (Impurity I) demonstrate that additional functional groups (e.g., acetyl, ethoxy) can drastically alter bioactivity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
